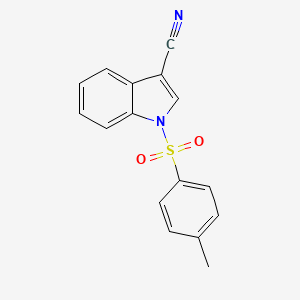
3-Morpholinopropane-1-sulfonic acid, sodium salt(2:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) is a chemical compound with the molecular formula C14H30N2NaO8S2. It is commonly used as a buffering agent in biological and biochemical research due to its ability to maintain a stable pH in solutions. This compound is particularly useful in experiments that require a near-neutral pH environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) can be synthesized by reacting morpholine with 1,3-propanesultone in absolute ethanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The crude product is then purified to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include mild temperatures and neutral pH.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are usually carried out under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acid derivatives .
Applications De Recherche Scientifique
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) exerts its effects is through its buffering capacity. It maintains a stable pH by neutralizing acids and bases in solution. The morpholine ring in its structure allows it to interact with hydrogen ions, thereby stabilizing the pH. This buffering action is crucial in various biochemical and biological processes .
Comparaison Avec Des Composés Similaires
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) is often compared with other buffering agents such as:
2-(N-Morpholino)ethanesulfonic acid (MES): Similar to 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1), MES contains a morpholine ring but has a different sulfonic acid group.
4-Morpholinepropanesulfonic acid (MOPS): This compound is structurally similar and is also used as a buffering agent.
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES): HEPES contains a piperazine ring and is another commonly used buffering agent.
These comparisons highlight the uniqueness of 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) in terms of its buffering capacity and suitability for specific pH ranges.
Propriétés
Formule moléculaire |
C14H30N2NaO8S2 |
|---|---|
Poids moléculaire |
441.5 g/mol |
InChI |
InChI=1S/2C7H15NO4S.Na/c2*9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h2*1-7H2,(H,9,10,11); |
Clé InChI |
WJPQGCIFGMAUSU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCS(=O)(=O)O.C1COCCN1CCCS(=O)(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid](/img/structure/B15156459.png)

![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B15156471.png)


![Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B15156517.png)
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B15156519.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B15156526.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15156531.png)




![Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate](/img/structure/B15156577.png)
